molecular formula C24H37N5O7 B1447238 Boc-Gly-Phe-Gly-Lys-OH CAS No. 250290-82-5

Boc-Gly-Phe-Gly-Lys-OH

Cat. No.: B1447238
CAS No.: 250290-82-5
M. Wt: 507.6 g/mol
InChI Key: PXGGOGGGNWUUMK-ROUUACIJSA-N
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Description

Boc-Gly-Phe-Gly-Lys-OH: is a synthetic peptide composed of the amino acids glycine, phenylalanine, glycine, and lysine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc-protected amino acids are then sequentially added to the growing peptide chain through coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Acidic/Basic Hydrolysis

Boc-Gly-Phe-Gly-Lys-OH undergoes hydrolysis under acidic or basic conditions, cleaving peptide bonds or removing protective groups:

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) selectively removes the Boc group while preserving peptide bonds. For example, Boc deprotection in TFA/DCM (1:1) at 0°C proceeds quantitatively within 2.5 hours .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) cleave peptide bonds but are less selective. The Gly-Phe bond is particularly susceptible due to steric and electronic effects.

Enzymatic Hydrolysis

Proteolytic enzymes like thermolysin exhibit specificity for hydrophobic residues (e.g., Phe). In thermolysin-catalyzed reactions:

EnzymeSubstrateProductRate (µmol/min/mg)
ThermolysinZ-Gly-Phe-Gly-Lys-OHZ-Gly + Phe-Gly-Lys-OH27 (relative)

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS):

  • SPPS : this compound is coupled to resin-bound peptides using PyBOP/DIEA, achieving >99% coupling efficiency .

  • LPPS : T3P® (propylphosphonic anhydride) in DCM/DMF enables rapid coupling (10 min) with 93–97% conversion .

Table 1: Solvent Effects on Coupling Efficiency

SolventConversion (%)Notes
DCM>99Optimal for Boc chemistry
EtOAc97Eco-friendly alternative
Anisole98Low toxicity, high purity

Enzymatic Cleavage in Drug Delivery

This compound’s GFK sequence is cleaved by renal brush border enzymes (RBBEs), enabling targeted drug release:

  • RBBE Cleavage : Incubation with RBB membrane vesicles (RBBMVs) releases Boc-Gly-OH via neutral endopeptidase (NEP), inhibited by phosphoramidon .

  • Radiometabolite Study : [⁶⁴Cu]Cu-cyclam-GFK(Bz) cleavage yields [⁶⁴Cu]Cu-cyclam-G (93% purity), confirming GFK’s role in reducing renal retention .

Proteomics and Therapeutics

  • Antibody-Drug Conjugates (ADCs) : Serves as a protease-cleavable linker, enabling tumor-specific drug release .

  • Supramolecular Chemistry : Binds cucurbit uril (Q8) via Trp/Gly motifs (Ka = 1.3 × 10⁵ M⁻¹), aiding peptide-recognition studies .

Industrial Use

  • Peptide Standards : Employed in HPLC/MS for quantifying enzymatic activity or protein interactions .

Insertion Artifacts

Glycine’s lack of steric hindrance promotes double-insertion during SPPS, producing H-(Gly)₄-OH (0.2% yield) . Mitigated by:

  • Low-Temperature Coupling : Reduces acylation of urethane/amide nitrogens .

  • Scavengers : TIS/H₂O in TFA minimizes lysine N-benzylation (<0.1%) .

Scientific Research Applications

Chemical Research

Boc-Gly-Phe-Gly-Lys-OH serves as a model compound in peptide synthesis studies, facilitating investigations into reaction mechanisms and peptide formation processes. Its structure allows researchers to explore various synthetic pathways and modifications that can enhance peptide stability and reactivity .

Biological Studies

This tetrapeptide is utilized in biological research to study protein interactions and cellular processes. Its role as a model for understanding how peptides interact with proteins, such as bovine serum albumin (BSA), is significant. In studies assessing the reactivity of cosmetic UV filters with skin proteins, this compound was shown to participate in reactions that modify protein structures under thermal or UV irradiation conditions .

Medical Applications

This compound has potential therapeutic applications, particularly in drug delivery systems and peptide-based drug development. Its ability to form stable complexes with other biomolecules makes it a candidate for designing targeted therapies that can enhance drug efficacy while minimizing side effects .

Industrial Applications

In industry, this compound is employed in the production of peptide-based materials and biochemical assays. Its properties enable it to be used as a component in various diagnostic tests and therapeutic formulations .

Case Study 1: Reactivity with UV Filters

A study investigated the reactivity of this compound with common UV filters used in cosmetics. The findings revealed that this tetrapeptide could form covalent bonds with UV filters under specific conditions, resulting in modified protein structures that could influence skin sensitization responses. This research contributes to understanding how cosmetic ingredients interact with skin proteins, potentially leading to safer formulations .

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using this compound demonstrated improved yields through modifications in reaction conditions during SPPS. This study highlighted how variations in temperature and coupling reagents could enhance the efficiency of peptide synthesis, providing insights applicable to broader peptide research .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Insights
Chemical ResearchModel for peptide synthesis studiesFacilitates exploration of synthetic pathways
Biological StudiesInteraction studies with proteinsImportant for understanding protein modifications
Medical ApplicationsDrug delivery systemsEnhances drug efficacy through stable biomolecular interactions
Industrial ApplicationsPeptide-based materials and assaysUsed in diagnostics and therapeutic formulations

Mechanism of Action

The mechanism of action of Boc-Gly-Phe-Gly-Lys-OH depends on its specific application. In general, the peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to the desired effects. The Boc protecting group provides stability during synthesis and can be removed to expose the active peptide .

Comparison with Similar Compounds

Uniqueness: Boc-Gly-Phe-Gly-Lys-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides additional functional groups for further modifications, making it versatile for various applications .

Biological Activity

Boc-Gly-Phe-Gly-Lys-OH is a tetrapeptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of four amino acids: glycine (Gly), phenylalanine (Phe), glycine (Gly), and lysine (Lys), with a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus. The molecular formula is C20H28N4O7C_{20}H_{28}N_{4}O_{7} with a molecular weight of 436.46 g/mol .

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:

  • Coupling : Activation of the carboxyl group of the incoming amino acid using coupling reagents like DCC or HBTU.
  • Deprotection : Removal of the Boc protecting group to expose the amino group for subsequent coupling.
  • Cleavage : The final peptide is cleaved from the resin and deprotected to yield the free peptide .

Biological Activity

This compound exhibits several biological activities, primarily related to its role in cellular processes and protein interactions:

  • Cellular Interaction : Research indicates that this peptide can modulate various cellular pathways by interacting with specific receptors or enzymes .
  • Therapeutic Potential : It has been explored for potential applications in drug delivery systems and as a component in peptide-based therapeutics due to its ability to enhance bioavailability and target specificity .

The mechanism by which this compound exerts its biological effects involves binding to molecular targets, influencing their activity, and modulating downstream signaling pathways. The specific interactions depend on the peptide's sequence and structure .

1. Inhibition Studies

A study evaluated the inhibition of hydrolysis by pepsin on related peptides, demonstrating that cyclic analogs could inhibit enzymatic activity in a non-competitive manner, suggesting potential applications in drug formulation where stability against proteolysis is crucial .

2. Cosmetic Applications

Research has also investigated the reactivity of this compound with skin proteins, highlighting its potential use in cosmetic formulations aimed at enhancing skin permeability and efficacy of active ingredients .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Boc-Gly-Gly-Phe-OHGly-Gly-PheAntioxidant properties
Boc-Lys-Phe-Gly-OHLys-Phe-GlyEnhanced cellular uptake
Boc-Gly-Phe-Lys-OHGly-Phe-LysInhibition of specific enzymes

This table illustrates how variations in amino acid sequence can influence biological activity, providing insights into structure-activity relationships essential for drug design.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-Gly-Phe-Gly-Lys-OH with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Boc (tert-butoxycarbonyl) protection for the N-terminal glycine and lysine side chains. Post-synthesis, reverse-phase HPLC is critical for purification, with mobile phases optimized for peptide solubility (e.g., acetonitrile/water gradients with 0.1% TFA). Characterization via 1^1H/13^{13}C NMR (for backbone confirmation) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) ensures structural integrity .

Q. What analytical techniques are most effective for characterizing this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm backbone connectivity and Boc-group retention.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns under gradient elution.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (±1 Da accuracy).
  • Circular Dichroism (CD) : Optional for secondary structure analysis in solvent-dependent studies .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Incubate the peptide in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation kinetics via HPLC at timed intervals (0, 24, 48, 72 hours). Quantify intact peptide using UV absorbance (220 nm for amide bonds) and compare against calibration curves. Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic Replication : Standardize experimental conditions (e.g., ionic strength, temperature) across labs.
  • Analytical Cross-Validation : Compare HPLC retention times with LC-MS/MS to confirm degradation products (e.g., deprotected glycine or lysine residues).
  • Mechanistic Probes : Use 18^{18}O-labeled water in hydrolysis experiments to track pH-dependent cleavage sites via mass shifts in MS .

Q. What experimental strategies can elucidate the interaction mechanisms between this compound and serum albumin?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) by immobilizing bovine serum albumin (BSA) on a sensor chip and flowing the peptide at varying concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH\Delta H) to infer electrostatic/hydrophobic interaction dominance.
  • Molecular Dynamics (MD) Simulations : Model peptide-albumin docking using software like GROMACS, focusing on lysine’s ε-amino group and phenylalanine’s aromatic side chain .

Q. How can conflicting data on this compound’s role in UV filter-protein adduct formation be reconciled?

  • Methodological Answer :

  • Controlled Photostability Assays : Expose the peptide-UV filter mixture to simulated sunlight (e.g., Xenon arc lamp) and quantify adducts via LC-MS/MS.
  • Competitive Binding Studies : Introduce nucleophilic competitors (e.g., free lysine) to assess specificity of adduct formation.
  • Structural Analogs : Synthesize variants (e.g., Boc-Gly-Phe-Gly-Orn-OH) to test if lysine’s ε-amino group is essential for reactivity .

Q. Methodological Frameworks for Research Design

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate its unexplored role in modulating oxidative stress pathways (e.g., interactions with nitric oxide synthase).
  • Feasibility : Prioritize assays compatible with peptide solubility limits (e.g., avoid aqueous buffers at extremes of pH) .

Q. How should researchers address gaps in mechanistic understanding of this compound’s biological effects?

  • Answer :

  • Multi-Omics Integration : Combine proteomics (identify binding partners) with metabolomics (track downstream metabolite changes).
  • Knockdown/Overexpression Models : Use siRNA or CRISPR-Cas9 to silence candidate receptors in cell lines and observe phenotypic changes .

Q. Data Presentation and Reproducibility

Q. What are best practices for presenting this compound data in peer-reviewed journals?

  • Answer :

  • Results Section : Report HPLC purity (%) and MS data in tables; reserve mechanistic speculation for the Discussion.
  • Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and MD simulation parameters.
  • Reproducibility : Follow Beilstein Journal guidelines for experimental detail (e.g., solvent ratios, centrifugation speeds) .

Q. How can researchers enhance reproducibility in this compound synthesis?

  • Answer :
  • Detailed Protocols : Specify resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection times for Boc groups.
  • Batch-to-Batch QC : Require ≥95% purity via HPLC for all batches and archive spectra in public repositories (e.g., Zenodo) .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGOGGGNWUUMK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.